ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is involved in complex synthetic processes. For example, Cirrincione et al. (1987) studied the aerial oxidation of similar pyrroles, demonstrating the chemical transformations these compounds undergo, which are essential in synthesizing various organic compounds (Cirrincione et al., 1987).
Reactivity and Conversion
- The compound serves as a precursor in the synthesis of diverse pyrrole derivatives. For instance, Harb et al. (1989) explored the reactivity of related pyrrole-carboxylates with nucleophilic reagents, leading to the formation of various heterocyclic compounds (Harb et al., 1989).
- Dmitriev et al. (2015) investigated the heterocyclization of similar pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin, illustrating the compound's utility in synthesizing structurally diverse molecules (Dmitriev et al., 2015).
Antibacterial Activity
- Toja et al. (1986) synthesized a series of pyrrole derivatives from compounds like ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate, one of which showed antibacterial activity in vitro, indicating the potential of these compounds in developing new antibiotics (Toja et al., 1986).
Synthesis Optimization
- Min (2006) developed a process for large-scale preparation of a closely related compound, 3-amino-1H-pyrrole-2-carboxylate hydrochloride, demonstrating the scalability and efficiency of synthesizing these compounds (Min, 2006).
Application in Crystal Engineering
- Yin and Li (2006) explored the self-assembly of pyrrole-2-carboxylates, leading to the discovery of a novel supramolecular synthon for crystal engineering. This highlights the significance of such compounds in materials science (Yin & Li, 2006).
Mechanism of Action
Target of Action
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Safety and Hazards
The safety and hazards associated with ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride are not explicitly stated in the literature. A similar compound, ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, has hazard statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBRWZYFSHFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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